molecular formula C13H10N2O B579109 2-Phenazinemethanol CAS No. 1019-88-1

2-Phenazinemethanol

Cat. No.: B579109
CAS No.: 1019-88-1
M. Wt: 210.236
InChI Key: JBDPGNDJZURPQW-UHFFFAOYSA-N
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Description

2-Phenazinemethanol is a derivative of phenazine, a bicyclic aromatic heterocycle comprising two benzene rings fused to a pyrazine core. The compound features a methanol (-CH2OH) substituent at the 2-position of the phenazine scaffold. Phenazine derivatives are notable for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No.

1019-88-1

Molecular Formula

C13H10N2O

Molecular Weight

210.236

IUPAC Name

phenazin-2-ylmethanol

InChI

InChI=1S/C13H10N2O/c16-8-9-5-6-12-13(7-9)15-11-4-2-1-3-10(11)14-12/h1-7,16H,8H2

InChI Key

JBDPGNDJZURPQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)CO

Synonyms

2-Phenazinemethanol(7CI,8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

2-ETHOXY-1-PHENYLETHANOL (CAS 22383-53-5)
  • Structure : Contains a phenyl ring bonded to a two-carbon chain with ethoxy (-OCH2CH3) and hydroxyl (-OH) groups at positions 1 and 2, respectively.
  • Key Differences: Unlike 2-Phenazinemethanol’s fused aromatic system, this compound is a simple monoaromatic alcohol. The ethoxy group may enhance lipophilicity compared to the methanol substituent in phenazinemethanol.
2-PHENOXYETHANOL (CAS Not Specified)
  • Structure: Phenyl ether linked to an ethanol moiety.
  • Regulatory Status : Classified under Schedule 6 (substances with moderate toxicity) in therapeutic guidelines, indicating risks of irritation or systemic effects at high doses .
Phenylethanolamine (β-Phenylethanolamine, CAS Not Specified)
  • Structure: Amino alcohol with a phenyl group attached to a two-carbon chain bearing hydroxyl and amine groups.
  • Biological Role : Acts as a neurotransmitter analogue and precursor in synthetic pathways for adrenergic drugs.
  • Divergence: The presence of an amine group in phenylethanolamine introduces basicity, unlike the neutral methanol group in 2-Phenazinemethanol .
2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL (CAS 4164-20-9)
  • Structure : Features a secondary amine and hydroxyl group on adjacent carbons, with two phenyl substituents.
  • Applications : High-purity pharmaceutical intermediate, likely used in adrenergic or anticholinergic drug synthesis.

Comparative Data Table

Compound Name Molecular Formula CAS Number Core Structure Functional Groups Regulatory/Toxicity Notes
2-Phenazinemethanol* Not Available Not Available Phenazine + methanol Methanol (-CH2OH) Data Not Available
2-ETHOXY-1-PHENYLETHANOL C10H14O2 22383-53-5 Phenyl ethanol Ethoxy (-OCH2CH3), -OH No significant restrictions
2-PHENOXYETHANOL C8H10O2 Not Specified Phenyl ether + ethanol Ether (-O-), -OH Schedule 6 (moderate toxicity)
Phenylethanolamine C8H11NO Not Specified Phenyl amino alcohol -NH2, -OH Neurotransmitter analogue
2-(Phenethylamino)-1-phenyl-1-ethanol C16H19NO 4164-20-9 Diphenyl amino alcohol -NH-, -OH, dual phenyl Pharmaceutical intermediate

*Hypothetical structure inferred from nomenclature.

Pharmacological and Toxicological Insights

  • Lipophilicity and Bioavailability: Ethoxy and phenoxy groups (e.g., in 2-ETHOXY-1-PHENYLETHANOL and 2-PHENOXYETHANOL) may enhance membrane permeability compared to 2-Phenazinemethanol’s polar methanol group.
  • Toxicity: Phenoxyethanol’s Schedule 6 classification suggests higher irritancy than phenazinemethanol derivatives, though direct comparisons are lacking .

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